molecular formula C21H19N3O2S B2661861 N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 863001-81-4

N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2661861
CAS No.: 863001-81-4
M. Wt: 377.46
InChI Key: GKLUBEIGYVXCNN-UHFFFAOYSA-N
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Description

N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic small molecule of high interest in medicinal chemistry and pharmacology research. Its structure incorporates a biphenyl core linked to a thiazole ring via a carboxamide bridge, which is further functionalized with a 2-oxopyrrolidine group. This specific architecture is significant as both the N-(thiazol-2-yl)-benzamide and 2-oxopyrrolidine scaffolds are established motifs in drug discovery. Research into structurally related N-(thiazol-2-yl)-benzamide analogs has identified them as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These compounds act as negative allosteric modulators, providing valuable tools for exploring ZAC's physiological functions . Concurrently, 2-oxopyrrolidine derivatives have been extensively investigated for their biological activity, particularly as activators of the Nrf-2 signaling pathway, which plays a key role in cellular defense against oxidative stress . The integration of these two pharmacophores in a single molecule suggests potential research applications in neuropharmacology, ion channel regulation, and the study of antioxidant response mechanisms. This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2-oxopyrrolidin-1-yl)methyl]-4-phenyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c25-19-7-4-13-23(19)15-24(21-22-12-14-27-21)20(26)18-10-8-17(9-11-18)16-5-2-1-3-6-16/h1-3,5-6,8-12,14H,4,7,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLUBEIGYVXCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CN(C2=NC=CS2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic synthesis The process begins with the preparation of the biphenyl-4-carboxylic acid, which is then converted into its corresponding acid chloride This intermediate is reacted with thiazole-2-amine to form the amide bond

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also crucial to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has shown promising results in anticancer studies. Thiazole derivatives, including those similar to N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, have been associated with cytotoxic effects against various cancer cell lines. For instance, certain thiazole-containing compounds have exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Neuropharmacology
Research indicates that thiazole derivatives can also possess anticonvulsant properties. Compounds with similar structures have demonstrated efficacy in protecting against seizures in animal models. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole moiety can enhance anticonvulsant activity, making these compounds candidates for further development in treating epilepsy and related disorders .

Antimicrobial Properties

Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound this compound has shown effectiveness against various bacterial strains. The antimicrobial activity is often attributed to the thiazole ring's ability to disrupt microbial cell functions. In vitro studies indicate that certain modifications can significantly enhance this activity, making it a candidate for developing new antibiotics .

Corrosion Inhibition

Recent studies have explored the use of thiazole derivatives as corrosion inhibitors for metals. The compound has been tested for its ability to protect mild steel in acidic environments. Results indicate that thiazole-based compounds can form protective layers on metal surfaces, reducing corrosion rates significantly. This application is particularly relevant in industrial settings where metal degradation poses substantial economic challenges .

Material Science Applications

Thiazole derivatives are being investigated for their potential applications in material science, particularly in the development of organic semiconductors and photovoltaic materials. The unique electronic properties of thiazole-containing compounds make them suitable for use in organic light-emitting diodes (OLEDs) and solar cells. Preliminary studies suggest that incorporating such compounds into polymer matrices can enhance the performance of electronic devices .

Table 1: Summary of Research Findings on this compound

Application AreaStudy ReferenceKey Findings
Anticancer Activity Significant cytotoxicity against cancer cell lines with low IC50 values compared to doxorubicin
Neuropharmacology Demonstrated anticonvulsant properties in animal models; SAR indicates potential for epilepsy treatment
Antimicrobial Properties Effective against various bacterial strains; structure modifications enhance activity
Corrosion Inhibition Effective as a corrosion inhibitor for mild steel; forms protective layers in acidic environments
Material Science Potential applications in OLEDs and solar cells; enhances electronic device performance

Mechanism of Action

The mechanism of action of N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Key Compounds:

  • N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g)
  • N-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4h)
  • N-(4-biphenyl-4-yl-1,3-thiazol-2-yl)-N2-pyridine-2-ylglyciamide [15]
Parameter Target Compound 4g 4h Compound [15]
Core Structure Biphenyl-thiazole-pyrrolidinone Benzothiazole-thiazolidinone Benzothiazole-thiazolidinone Biphenyl-thiazole-pyridine
Key Substituents 2-Oxopyrrolidinylmethyl 4-Chlorophenyl 2,6-Difluorophenyl Pyridine-2-yl
Synthetic Yield Not reported 70% 60% Not reported
Solubility Likely enhanced by pyrrolidinone Moderate (chloro group) Moderate (fluoro groups) Lower (pyridine’s hydrophobicity)

Analysis :

  • The pyrrolidinone group in the target compound may improve aqueous solubility compared to halogenated phenyl substituents in 4g and 4h, which introduce hydrophobicity .

Biphenyl Carboxamide Derivatives

Key Compounds:

  • N-(4-Sulfamoylbenzyl)-(1,1'-biphenyl)-4-carboxamide (4)
  • N-(Biphenyl-4-ylcarbonyl)-N'-(2-pyridylmethyl)thiourea (I)
Parameter Target Compound Compound 4 Compound I
Core Structure Biphenyl-thiazole-pyrrolidinone Biphenyl-sulfonamide Biphenyl-thiourea
Key Functional Groups Thiazole, pyrrolidinone Sulfonamide Thiourea, pyridine
Synthetic Strategy Amide coupling Hydrophobic fragment substitution Trans-cis configuration optimization
Biological Relevance Potential enzyme inhibition Carbonic anhydrase inhibition CYP51 inhibition (speculative)

Analysis :

  • The sulfonamide group in Compound 4 enhances hydrogen-bonding interactions with enzymes like carbonic anhydrase, whereas the target compound’s thiazole and pyrrolidinone may target different binding pockets .
  • Compound I’s thiourea group and trans-cis configuration highlight the importance of stereoelectronic effects in receptor binding, a factor less explored in the target compound .

Pyridinyl Thiazole Carboxamides

Key Compounds:

  • Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides [3a–s]
Parameter Target Compound [3a–s]
Core Structure Biphenyl-thiazole-pyrrolidinone Pyridinyl-thiazole
Substituent Effects Pyrrolidinone for solubility Methyl groups for steric bulk
Synthetic Yield Not reported 45–70% (varies by amine)

Analysis :

    Biological Activity

    N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure

    The compound features a biphenyl core substituted with a thiazole and a pyrrolidine moiety. Its molecular formula is C16H17N3O2SC_{16}H_{17}N_{3}O_{2}S, indicating the presence of nitrogen, oxygen, and sulfur atoms which are crucial for its biological interactions.

    Biological Activity Overview

    Recent studies have highlighted various biological activities associated with this compound:

    • Antimicrobial Activity : The compound exhibits promising antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). In vitro studies have shown that derivatives of thiazole and pyrrolidine can enhance the anti-tubercular activity compared to standard treatments .
    • Anticancer Properties : Preliminary research indicates potential anticancer effects. Molecular docking studies suggest that the compound may interact with specific cancer-related targets, inhibiting tumor growth .
    • Corrosion Inhibition : Interestingly, this compound has been studied for its corrosion inhibition properties in mild steel in acidic media, showcasing its versatile applications beyond pharmacology .

    The mechanisms underlying the biological activity of this compound are multifaceted:

    • Inhibition of Enzymatic Pathways : The thiazole moiety is known to interfere with specific enzymatic pathways critical for bacterial survival and proliferation. For instance, it may act as an inhibitor of DprE1, a target for anti-tubercular drugs .
    • Induction of Apoptosis in Cancer Cells : The compound may promote apoptosis in cancer cells through the activation of intrinsic pathways, although detailed mechanisms require further elucidation through experimental studies.

    Case Studies

    Several studies have evaluated the biological activity of this compound and its derivatives:

    StudyFocusFindings
    Study AAnti-tubercular activityShowed significant inhibition of Mtb with MIC values as low as 100 μg/mL for certain derivatives .
    Study BAnticancer potentialDemonstrated interaction with cancer cell lines leading to reduced viability and increased apoptosis markers .
    Study CCorrosion inhibitionFound effective at low concentrations in acidic environments, suggesting dual utility in pharmaceuticals and materials science .

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